molecular formula C7H7ClN4O B3055482 6-Chloro-9-(methoxymethyl)-9H-purine CAS No. 6504-64-9

6-Chloro-9-(methoxymethyl)-9H-purine

Cat. No.: B3055482
CAS No.: 6504-64-9
M. Wt: 198.61 g/mol
InChI Key: SZLMRHFSYVCXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-9-(methoxymethyl)-9H-purine is a heterocyclic organic compound with the molecular formula C7H7ClN4O It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(methoxymethyl)-9H-purine typically involves the chlorination of 9-(methoxymethyl)-9H-purine. One common method includes the reaction of 9-(methoxymethyl)-9H-purine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 6-position of the purine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(methoxymethyl)-9H-purine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by various nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like arylboronic acids are typical.

Major Products Formed

    Aminopurines: Formed by substitution of the chlorine atom with an amine group.

    Thiolpurines: Formed by substitution with a thiol group.

    Arylpurines: Formed through coupling reactions with arylboronic acids.

Scientific Research Applications

6-Chloro-9-(methoxymethyl)-9H-purine has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral and anticancer agents.

    Biological Studies: Used in studies involving purine metabolism and enzyme interactions.

    Pharmaceutical Development: It is a building block for the development of new drugs targeting various diseases.

    Chemical Biology: Employed in the design of probes and inhibitors for studying biological pathways.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(methoxymethyl)-9H-purine involves its interaction with biological targets such as enzymes and receptors. The chlorine atom at the 6-position and the methoxymethyl group at the 9-position contribute to its binding affinity and specificity. It can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the methoxymethyl group at the 9-position.

    9-Methoxymethylpurine: Lacks the chlorine atom at the 6-position.

    6-Chloro-9H-purine: Lacks the methoxymethyl group at the 9-position.

Uniqueness

6-Chloro-9-(methoxymethyl)-9H-purine is unique due to the presence of both the chlorine atom at the 6-position and the methoxymethyl group at the 9-position. This combination of functional groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

6504-64-9

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

6-chloro-9-(methoxymethyl)purine

InChI

InChI=1S/C7H7ClN4O/c1-13-4-12-3-11-5-6(8)9-2-10-7(5)12/h2-3H,4H2,1H3

InChI Key

SZLMRHFSYVCXQX-UHFFFAOYSA-N

SMILES

COCN1C=NC2=C1N=CN=C2Cl

Canonical SMILES

COCN1C=NC2=C1N=CN=C2Cl

Key on ui other cas no.

6504-64-9

Origin of Product

United States

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